8,14-Epoxyergosta-4,22-diene-3,6-dione
Overview
Description
8,14-Epoxyergosta-4,22-diene-3,6-dione is a naturally occurring steroid compound. It is derived from the herbs of Hexagonia speciosa and has a molecular formula of C28H40O3 . This compound is known for its unique structural features, including an epoxy group and multiple double bonds, which contribute to its diverse chemical reactivity and biological activities.
Mechanism of Action
Target of Action
The primary targets of 8,14-Epoxyergosta-4,22-diene-3,6-dione are currently unknown. This compound is a type of steroid , and steroids often interact with specific receptors in the body to exert their effects.
Pharmacokinetics
Its molecular formula is C28H40O3, and it has an average mass of 424.615 Da . These properties can influence its bioavailability, but without specific studies, it is difficult to predict its pharmacokinetic behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,14-Epoxyergosta-4,22-diene-3,6-dione typically involves the epoxidation of ergosta-4,22-diene-3,6-dione. The reaction conditions often include the use of peracids such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane at low temperatures to ensure selective epoxidation .
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification from natural sources, such as the herbs of Hexagonia speciosa. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
8,14-Epoxyergosta-4,22-diene-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds or the epoxy group.
Substitution: The epoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the epoxy group under mild conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and applications .
Scientific Research Applications
8,14-Epoxyergosta-4,22-diene-3,6-dione has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex steroid compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Comparison with Similar Compounds
8,14-Epoxyergosta-4,22-diene-3,6-dione can be compared with other similar steroid compounds, such as:
Ergosta-4,22-diene-3,6-dione: Lacks the epoxy group, which may result in different reactivity and biological activities.
This compound derivatives: Modified versions of the compound with additional functional groups that can enhance or alter its properties.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical reactivity and potential biological applications .
Properties
IUPAC Name |
(1S,3R,6R,7R,10R,11R)-6-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-15-ene-14,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O3/c1-17(2)18(3)7-8-19(4)21-10-14-28-26(21,6)13-11-24-25(5)12-9-20(29)15-22(25)23(30)16-27(24,28)31-28/h7-8,15,17-19,21,24H,9-14,16H2,1-6H3/b8-7+/t18-,19+,21+,24+,25-,26+,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVSRKXHTYPLOV-ZNUAOLICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC23C1(CCC4C2(O3)CC(=O)C5=CC(=O)CCC45C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@]23[C@@]1(CC[C@H]4[C@@]2(O3)CC(=O)C5=CC(=O)CC[C@]45C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901239376 | |
Record name | (14β,22E)-8,14-Epoxyergosta-4,22-diene-3,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901239376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1265908-20-0 | |
Record name | (14β,22E)-8,14-Epoxyergosta-4,22-diene-3,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1265908-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (14β,22E)-8,14-Epoxyergosta-4,22-diene-3,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901239376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the key molecular mechanisms behind the antiproliferative activity of 8,14-Epoxyergosta-4,22-diene-3,6-dione?
A1: Research suggests that this compound, isolated from the endophytic fungus Papulaspora immersa, exhibits potent cytotoxicity against HL-60 leukemia cells []. This effect is attributed to several key mechanisms:
- G2/M Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase by reducing the expression of tubulin alpha and beta isomers, essential components of microtubules involved in cell division [].
- Disruption of 14-3-3 Protein Signaling: It downregulates 14-3-3 protein gamma, a key regulator of cell cycle progression, apoptosis, and other vital cellular processes [].
- Mitochondrial Dysfunction and Autophagy: Treatment with this compound leads to mitochondrial oxidative damage, ultimately triggering autophagy-associated cell death [].
- Potential Epigenetic Modulation: The compound has been observed to decrease the expression of various histone types, suggesting a potential role in modulating the epigenetic machinery and disrupting oncogenic pathways [].
Q2: Are there any synergistic effects observed when this compound is combined with other compounds?
A2: Yes, studies indicate that this compound exhibits strong synergistic effects with (-)-(3R,4R)-4-hydroxymellein, another compound isolated from Papulaspora immersa []. This synergistic interaction enhances the cytotoxic activity against various human tumor cell lines, including MDA-MB435 (melanoma), HCT-8 (colon), SF295 (glioblastoma), and HL-60 (promyelocytic leukemia) [].
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